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molecular formula C11H13FO2 B8687418 2-(4-Fluorophenyl)-2-methoxy-3,3-dimethyloxirane CAS No. 88539-00-8

2-(4-Fluorophenyl)-2-methoxy-3,3-dimethyloxirane

Cat. No. B8687418
M. Wt: 196.22 g/mol
InChI Key: HHLFJOXPWNCPJC-UHFFFAOYSA-N
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Patent
US04992547

Procedure details

39.22 g (0.16 mol) of 2-bromo-1-(4-fluorophenyl)-2-methylpropan-1-one, prepared by brominating 1-(4-fluorophenyl)-2-methylpropan-1-one analogously to European Patent Application No. 3,002, are dissolved in 50 ml of methanol. 23.5 g (0.176 mol) of methanolic 30% strength sodium methylate solution are added dropwise at room temperature. The methanol is then distilled off, and the residue is taken up with diethyl ether. The salt is filtered off, and the ether solution is concentrated. The liquid crude product is further reacted as described hereinafter without further purification.
Quantity
39.22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]([CH3:13])([CH3:12])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1)=[O:4].FC1C=CC([C:21](=[O:25])C(C)C)=CC=1.C[O-].[Na+]>CO>[F:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]2([O:25][CH3:21])[C:2]([CH3:13])([CH3:12])[O:4]2)=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
39.22 g
Type
reactant
Smiles
BrC(C(=O)C1=CC=C(C=C1)F)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(C)C)=O
Step Three
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The methanol is then distilled off
FILTRATION
Type
FILTRATION
Details
The salt is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the ether solution is concentrated
CUSTOM
Type
CUSTOM
Details
The liquid crude product is further reacted
CUSTOM
Type
CUSTOM
Details
as described hereinafter without further purification

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C1(OC1(C)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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